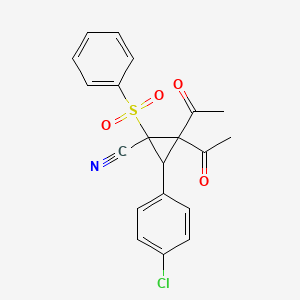
2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile is a useful research compound. Its molecular formula is C20H16ClNO4S and its molecular weight is 401.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,2-Diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile, identified by its CAS number 860611-37-6, is a synthetic compound with potential biological activities. This article reviews its biological properties, focusing on antimicrobial and anticancer activities, as well as its mechanism of action based on recent research findings.
- Molecular Formula : C20H16ClNO4S
- Molar Mass : 401.86 g/mol
- Structure : The compound features a cyclopropane core substituted with acetyl and benzenesulfonyl groups, alongside a chlorophenyl moiety.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various compounds structurally related to 2,2-diacetyl derivatives. Although specific data on this compound's antimicrobial activity is limited, related compounds have shown significant efficacy against various bacterial strains.
- Study Findings :
Anticancer Activity
The anticancer potential of compounds related to this compound has been explored through various assays.
-
In Vitro Studies :
- A study reported that certain derivatives showed significant antiproliferative effects on cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, and MCF7 breast carcinoma) with IC50 values in the nanomolar range .
- The compounds exhibited cytotoxicity by inducing cell cycle arrest and apoptosis in cancer cells.
-
Mechanism of Action :
- The anticancer activity is attributed to the ability of these compounds to bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics essential for cell division .
- Additionally, some studies suggest that these compounds may inhibit angiogenesis, further contributing to their anticancer effects .
Case Study 1: Antimicrobial Efficacy
A series of synthesized derivatives were tested for their antimicrobial properties using the tube dilution technique. Among these, several compounds showed comparable effectiveness to standard antibiotics like ciprofloxacin and fluconazole.
| Compound | Activity Against Salmonella typhi | Activity Against Bacillus subtilis |
|---|---|---|
| Compound A | Moderate | Strong |
| Compound B | Weak | Moderate |
| 2,2-Diacetyl Derivative | Moderate | Strong |
Case Study 2: Anticancer Assessment
In a comprehensive study evaluating antiproliferative activities against three cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HT-29 | 0.5 |
| Compound D | M21 | 0.3 |
| 2,2-Diacetyl Derivative | MCF7 | 0.7 |
These results indicate that the compound exhibits promising anticancer properties that warrant further investigation.
特性
IUPAC Name |
2,2-diacetyl-1-(benzenesulfonyl)-3-(4-chlorophenyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO4S/c1-13(23)20(14(2)24)18(15-8-10-16(21)11-9-15)19(20,12-22)27(25,26)17-6-4-3-5-7-17/h3-11,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTXGORFLPCPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(C1(C#N)S(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














